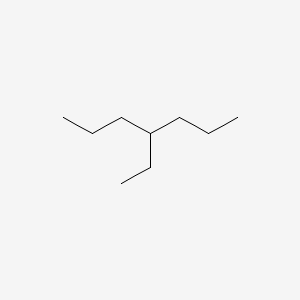

4-Ethylheptane

Beschreibung

Research Significance within Branched Hydrocarbon Chemistry

The study of 4-ethylheptane is pivotal for understanding the fundamental principles of branched hydrocarbon chemistry. Unlike their straight-chain counterparts, branched alkanes like this compound exhibit unique physical and chemical properties due to their molecular structure. solubilityofthings.comopentextbc.ca The branching in its structure significantly influences its chemical behavior. solubilityofthings.com

Research into this compound helps scientists explore the structure-property relationships in alkanes. The presence of the ethyl group on the heptane (B126788) backbone creates a more compact molecule than its linear isomer, n-nonane. This structural difference affects properties such as boiling point, viscosity, and octane (B31449) rating. ontosight.ai By studying these effects, chemists can better predict the behavior of other complex branched hydrocarbons, which is essential for synthesizing new materials and for applications in organic synthesis where it can be used as a chemical intermediate. solubilityofthings.comguidechem.com

Contextualization in Fuel Science and Environmental Studies

In fuel science, this compound and other branched alkanes are of high interest. ontosight.ai A key area of research is their application in fuel formulations. solubilityofthings.com Branched alkanes generally have higher octane ratings compared to straight-chain alkanes of similar molecular weight. ontosight.ai This characteristic makes them valuable components in gasoline, as they improve the fuel's ability to resist autoignition, a phenomenon that causes engine "knocking." ontosight.aiosti.gov The Co-Optimization of Fuels & Engines (Co-Optima) initiative, sponsored by the U.S. Department of Energy, has included this compound in its core research gasolines to investigate the relationships between fuel properties and engine performance. nrel.gov

From an environmental perspective, the study of this compound is also significant. As a hydrocarbon, its combustion releases carbon oxides and contributes to air pollution and greenhouse gas emissions. solubilityofthings.comtcichemicals.com It is considered a volatile organic compound (VOC), and its presence and chemical reactions in the atmosphere are subjects of environmental research. For instance, it has been identified in atmospheric chemistry studies monitoring air quality. ca.gov Furthermore, due to its low solubility in water, this compound is considered a potential environmental pollutant in aquatic ecosystems. ontosight.ai Research into its toxicokinetics, as part of studies on jet fuel components, helps in understanding its potential biological and environmental impact. uga.edu

Isomer Considerations in Advanced Chemical Research

This compound is one of 35 structural isomers of nonane (B91170) (C9H20). nist.govuga.edu Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. solubilityofthings.comopentextbc.ca The study of these isomers is a crucial aspect of advanced chemical research because even subtle differences in structure can lead to significant variations in physical, chemical, and biological properties. solubilityofthings.comnih.gov

For example, research has shown that different nonane isomers exhibit different partition coefficients, which are critical parameters for modeling their behavior in biological systems. uga.edu In fuel science, the various isomers of a hydrocarbon will have different octane numbers, affecting their suitability as fuel components. ontosight.ai Investigating a specific isomer like this compound allows researchers to isolate and understand how a particular branching pattern affects its properties, contributing to a broader understanding of hydrocarbon chemistry. This knowledge is essential for applications ranging from designing high-performance fuels to assessing the environmental fate and toxicity of individual chemical species. ontosight.aiuga.edu

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 2216-32-2 | chemicalbook.com |

| Molecular Formula | C9H20 | nih.govchemicalbook.com |

| Molecular Weight | 128.26 g/mol | tcichemicals.comchemicalbook.com |

| Appearance | Colorless liquid | chemicalbook.comtcichemicals.com |

| Density | 0.73 g/cm³ | chemicalbook.com |

| Boiling Point | 141 °C | chemicalbook.com |

| Melting Point | -113.19 °C | chemicalbook.com |

| Flash Point | 30 °C | chemicalbook.com |

| Water Solubility | Insoluble | solubilityofthings.com |

| Solubility in Organic Solvents | Soluble in ether, benzene, acetone | chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-4-7-9(6-3)8-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMROPFQWHHUFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176690 | |

| Record name | Heptane, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-32-2 | |

| Record name | 4-Ethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane, 4-ethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Ethylheptane

Fischer-Tropsch Synthesis for Branched Alkanes

The Fischer-Tropsch (FT) synthesis is a cornerstone of gas-to-liquids (GTL) technology, converting synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into a wide range of hydrocarbons. scirp.orgmdpi.com While traditionally aimed at producing linear paraffins, modifications to catalysts and reaction conditions can steer the synthesis towards branched alkanes like 4-ethylheptane. scirp.orgfrontiersin.org

Catalyst Systems and Their Influence on Selectivity

The choice of catalyst is paramount in determining the product distribution of the FT synthesis. mdpi.comdoe.gov Iron (Fe) and cobalt (Co) are the most common metals used in industrial FT processes. frontiersin.orgdoe.gov

Iron-based catalysts are known for their lower cost and higher water-gas-shift activity, making them suitable for hydrogen-deficient syngas derived from coal. doe.gov They can be operated at both high (300-350°C) and low (220-270°C) temperatures. doe.gov Higher temperatures tend to favor the formation of lower molecular weight products and increase branching. doe.gov

Cobalt-based catalysts are generally more active and selective towards long-chain linear alkanes, making them ideal for natural gas-derived syngas which has a higher H₂/CO ratio. frontiersin.orgdoe.gov However, operating conditions can be tuned to enhance the formation of isomers. researchgate.net For instance, with cobalt catalysts, the probability of branching can be comparatively high initially and shows a dependency on the carbon number of the growing chain. osti.gov

Promoters and supports also play a crucial role. For example, alkali metal promotion of iron or cobalt catalysts can influence selectivity. The catalyst support can also affect the product distribution. researchgate.net

Table 1: General Characteristics of Fe and Co FT Catalysts

| Catalyst Base | Typical Operating Temperature | Selectivity Characteristics | Suitability for Syngas Source |

| Iron (Fe) | High (300-350°C) & Low (220-270°C) doe.gov | Higher branching at high temperatures doe.gov | Coal-derived (lower H₂/CO ratio) doe.gov |

| Cobalt (Co) | Low (220-270°C) doe.gov | High selectivity to linear alkanes doe.gov | Natural gas-derived (higher H₂/CO ratio) doe.gov |

Supercritical Reaction Conditions and Mass Transfer Effects

Performing FT synthesis in a supercritical fluid (SCF) phase, where the solvent is above its critical temperature and pressure, offers several advantages. scirp.orgosti.gov This approach can enhance mass transfer rates and improve heat dissipation, which is crucial for the highly exothermic FT reaction. osti.govsiu.edu

The use of a supercritical solvent, such as hexane (B92381), can lead to higher CO conversion and an altered product distribution compared to gas-phase synthesis. scirp.org Specifically, SCF-FTS has been shown to reduce the formation of light hydrocarbons (C₁-C₄) while increasing the yield of middle distillates (C₁₁-C₂₂). scirp.org The improved mass transfer in the supercritical phase helps to overcome diffusion limitations that can occur in slurry reactors, where the catalyst pores can become filled with heavy wax products. scirp.org

Hydropolymerization of Olefins to Form Branched Hydrocarbons

Hydropolymerization of light olefins, such as ethylene (B1197577), presents an alternative route to liquid fuels and branched hydrocarbons. jca.edu.vnjca.edu.vn This process involves the oligomerization of olefins in the presence of hydrogen and a catalyst.

Mesoporous Catalyst Design and Performance (e.g., Co/Al-SBA-15)

Mesoporous materials, such as SBA-15 (Santa Barbara Amorphous No. 15), are excellent catalyst supports due to their high surface area and ordered pore structure. The incorporation of aluminum into the silica (B1680970) framework of SBA-15 (creating Al-SBA-15) introduces acidic sites, which are crucial for catalytic activity. researchgate.net

Cobalt-impregnated Al-SBA-15 (Co/Al-SBA-15) has been demonstrated as an effective catalyst for the hydropolymerization of ethylene. jca.edu.vnresearchgate.net The performance of the catalyst is sensitive to the Si/Al ratio and the cobalt loading. Research has shown that an Al-SBA-15 support with a Si/Al ratio of 40 and a cobalt loading of 7.5-10 wt.% provides high conversion of ethylene to liquid hydrocarbons. researchgate.netresearchgate.net The addition of promoters, such as boron, can further enhance the catalyst's performance. researchgate.netjca.edu.vn

Byproduct Formation and Yield Optimization

During the hydropolymerization of ethylene over Co/Al-SBA-15 catalysts, a range of liquid hydrocarbons are produced, including fractions corresponding to naphtha, gasoline, kerosene, and diesel. researchgate.net Alongside the primary products, a significant portion of the product volume consists of byproducts, including various branched alkanes. jca.edu.vnresearchgate.net

Notably, this compound has been identified as one of the byproducts in the liquid fuel produced from ethylene hydropolymerization. jca.edu.vnresearchgate.net Other branched byproducts include 3-methylheptane, 2,3-dimethylnonane, and 3,4,5-methylnonane. researchgate.net The formation of these isomers highlights the complex reaction pathways involved in the process. Optimizing the yield of desired products while managing the formation of these byproducts is a key challenge and depends heavily on the catalyst formulation and reaction conditions. researchgate.net

Table 2: Product Distribution in Ethylene Hydropolymerization over Co/Al-SBA-15

| Product Fraction | Composition Range (%) |

| Naphtha | 15.37 - 30.53 researchgate.net |

| Gasoline | 10.65 - 21.17 researchgate.net |

| Kerosene | 1.49 - 20.50 researchgate.net |

| Diesel | 3.21 - 3.69 researchgate.net |

| Branched Byproducts (including this compound) | ~30% of total product volume researchgate.net |

Catalytic Isomerization and Cracking Mechanisms

Catalytic isomerization and cracking are fundamental processes in petroleum refining used to upgrade low-value hydrocarbons into more valuable products. whiterose.ac.uk These reactions proceed through complex mechanisms involving carbocation intermediates on acidic catalyst surfaces. tandfonline.comtandfonline.com

Isomerization of n-alkanes is a key process for increasing the octane (B31449) number of gasoline. researchgate.net This process typically employs bifunctional catalysts that possess both metal sites (for hydrogenation/dehydrogenation) and acid sites. researchgate.net The reaction mechanism involves the dehydrogenation of the alkane to an alkene on the metal site, followed by protonation on an acid site to form a carbenium ion. This carbenium ion can then undergo skeletal rearrangement to a more branched isomer. tandfonline.comresearchgate.net

Cracking, the breaking of C-C bonds, often occurs as a competing reaction to isomerization. tandfonline.com There are two primary mechanisms for catalytic cracking:

Bimolecular cracking: This mechanism involves carbenium ions and is the dominant pathway at lower temperatures. tandfonline.comtandfonline.com

Monomolecular cracking (Haag-Dessau mechanism): This pathway proceeds through protonation of an alkane to form a five-coordinated carbonium ion, which then cracks. This mechanism becomes more significant at higher temperatures. tandfonline.com

The selectivity towards isomerization versus cracking is highly dependent on the catalyst properties (such as the type and strength of acid sites and the pore structure of the support) and the reaction conditions. whiterose.ac.ukresearchgate.net For instance, zeolites with specific pore structures can influence the types of isomers formed and the extent of cracking. researchgate.net

Skeletal Isomerization Pathways on Bifunctional Catalysts

Skeletal isomerization is a critical reaction for upgrading the octane number of alkanes. For a branched alkane like this compound, this process involves the rearrangement of the carbon skeleton to form more highly branched isomers. These reactions are typically carried out using bifunctional catalysts, which possess both acidic and metallic sites. walshmedicalmedia.com The generally accepted mechanism for alkane isomerization on these catalysts begins with the dehydrogenation of the alkane on a metal site (e.g., platinum) to form an alkene intermediate. This intermediate then migrates to an acidic site on the support (e.g., a zeolite), where it is protonated to form a carbenium ion. walshmedicalmedia.com

This carbenium ion is the key intermediate that undergoes rearrangement to more stable, branched structures. walshmedicalmedia.com Following isomerization, the branched carbenium ion is deprotonated back to an olefin, which then migrates to a metal site and is hydrogenated to the final saturated isoalkane product. From a thermodynamic perspective, lower reaction temperatures favor the formation of the desired highly branched isomers, as the reactions are mildly exothermic. walshmedicalmedia.com However, higher temperatures are often necessary from a kinetic standpoint to activate the relatively unreactive alkanes. walshmedicalmedia.com The efficiency of a bifunctional catalyst in isomerization depends on a delicate balance between the metal and acidic functions. mdpi.com An excess of strong acid sites can lead to undesired cracking reactions, while an insufficient number will lower the conversion rate. mdpi.com

Research on n-heptane, a structural relative of this compound, provides insight into effective catalyst systems. Bifunctional catalysts like Pt-H-beta zeolite and Pt-promoted solid acids such as Pt-Cs2.5H0.5PW12O40/SiO2 have demonstrated high selectivity for isomerization. epa.gov The performance is influenced by the catalyst's ability to hydrogenate aromatic precursors and the activity for skeletal isomerization of the resulting cycloalkanes. epa.gov

Table 1: Catalyst Systems for Alkane Isomerization

| Catalyst | Key Characteristics | Relevant Findings | Source(s) |

|---|---|---|---|

| Pt-H-beta zeolite | Bifunctional catalyst with strong acid sites. | Known to be a highly efficient catalyst for n-heptane isomerization. | epa.gov |

| Pt-Cs2.5/SiO2 | Bifunctional catalyst based on a heteropoly compound. | Shows higher selectivity but lower activity compared to Pt-H-beta zeolite for n-heptane isomerization. | epa.gov |

| General Bifunctional Catalysts | Contain both metal (e.g., Pt) and acid functions. | The balance between metal and acid sites is crucial for performance and minimizing side reactions like cracking. | mdpi.com |

Hydrogenolysis and Carbon-Carbon Bond Cleavage in Refining Processes

In refining processes, this compound can undergo hydrogenolysis, a reaction involving the cleavage of carbon-carbon (C-C) bonds in the presence of hydrogen. This process is distinct from catalytic cracking and is highly dependent on the type of catalyst used. osti.gov Hydrogenolysis is often an undesirable side reaction during isomerization but can be targeted to reduce the chain length of hydrocarbons. ufl.edu

Two primary pathways for C-C bond cleavage are observed:

On Pure Metal Catalysts: Catalysts like iridium supported on a non-acidic material (e.g., Ir/SiO2) function as pure hydrogenolysis catalysts. osti.gov They exhibit negligible isomerization activity. The reaction proceeds through the direct cleavage of C-C bonds on the noble metal surface. osti.gov For a branched alkane, this mechanism involves the formation of 1,2-diadsorbed dicarbene species on the metal, followed by the scission of the bond between the two adsorbed carbon atoms. This pathway is less complex than on bifunctional systems. osti.gov

On Bifunctional Catalysts: Catalysts like Pt/La-X or Rh/H-Beta, which have both metal and acid sites, promote a more complex reaction network. osti.gov On these catalysts, skeletal isomerization is a primary initial step. The subsequent C-C cleavage often occurs via the "paring reaction" through carbenium ion intermediates on the acid sites. osti.gov This reaction typically involves the formation of smaller, stable products, with iso-butane and methylcyclopentane (B18539) being common hydrocracked products from the conversion of larger naphthenes. osti.gov

The product distribution varies significantly between the two catalyst types. For instance, in the conversion of decalin (a C10 naphthene), iridium on silica primarily yields open-chain decanes and C9 hydrocarbons. osti.gov In contrast, bifunctional catalysts produce a wider array of skeletal isomers and significant amounts of iso-butane. osti.gov

Table 2: Comparison of Catalytic Pathways for C-C Bond Cleavage

| Catalyst Type | Primary Mechanism | Key Intermediates | Typical Products | Source(s) |

|---|---|---|---|---|

| Metal (e.g., Ir/SiO2) | Hydrogenolysis | Diadsorbed species on metal surface | Less complex mixture, products from direct bond scission | osti.gov, |

| Bifunctional (e.g., Pt/La-X) | Skeletal Isomerization followed by Cracking | Carbenium ions on acid sites | Complex mixture, skeletal isomers, smaller alkanes (e.g., iso-butane) | osti.gov |

Molecular Reaction Models for Complex Hydrocarbon Mixtures

Modeling the reactive behavior of this compound within a complex hydrocarbon mixture, such as a petroleum fraction like naphtha, presents a significant challenge. These mixtures can contain thousands of individual hydrocarbon components, making it impractical to generate a detailed reaction network for each one. google.com

To address this complexity, researchers develop molecular reaction models that rely on lumping or surrogate approaches. In these models, the behavior of a large number of compounds is represented by a smaller set of model or surrogate molecules. This compound could serve as a representative molecule for branched C9 alkanes in such a model. The model would incorporate fundamental kinetic principles and well-established correlations to estimate the physical and chemical properties of the mixture. google.com

Furthermore, comprehensive chemical mechanisms, such as the SAPRC-07 mechanism, have been developed to model the atmospheric reactions of volatile organic compounds (VOCs). ucr.edu These detailed models include updated rate constants and reaction pathways for various classes of hydrocarbons. While designed for atmospheric chemistry, the principles and detailed reaction sets for alkanes can inform the development of kinetic models for refining processes. ucr.edu These models are validated against extensive experimental data from environmental chambers to ensure their predictive accuracy. ucr.edu

Methodologies for Purity and Reproducibility in Synthetic Characterization

Ensuring high purity and achieving reproducibility are paramount in the synthesis and experimental study of this compound. A common synthetic route involves the catalytic alkylation of a heptane (B126788) derivative using an ethylating agent, such as an ethyl halide, under controlled conditions.

To ensure the reproducibility and validity of experimental results, a rigorous characterization and purity assessment protocol is essential.

Key Methodologies:

Structural Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique. It separates the components of a mixture (GC) and provides a mass spectrum for each component (MS), which serves as a molecular fingerprint to confirm the identity of this compound. up.ac.za Nuclear Magnetic Resonance (NMR) spectroscopy is used to definitively verify the specific branching pattern of the ethyl group on the heptane chain.

Purity Assessment: The purity of a synthesized sample is often determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID), which can quantify the percentage of the target compound relative to any impurities. A high-purity standard is used for calibration. Additionally, the determination of physical constants, such as the boiling point, and comparing it to established literature values provides another measure of purity.

Publishing detailed methodologies, including catalyst preparation, reaction conditions, and full characterization datasets (e.g., raw GC-MS and NMR data), is crucial for enabling other researchers to cross-validate and reproduce the findings.

Table 3: Synthetic and Characterization Methods for this compound

| Methodology | Purpose | Description | Source(s) |

|---|---|---|---|

| Catalytic Alkylation | Synthesis | Reacting a heptane derivative with an ethylating agent over a catalyst to form the C-C bond. | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural Confirmation | Separates the compound and provides its mass spectrum to confirm molecular weight and fragmentation pattern. | , up.ac.za |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Verification | Provides detailed information about the carbon-hydrogen framework, confirming the precise location of the ethyl branch. |

| Boiling Point Determination | Purity Assessment | Compares the measured boiling point of the sample to the known value for the pure compound. | |

Advanced Spectroscopic and Chromatographic Research on 4 Ethylheptane

Mass Spectrometry: Fragmentation Pathways and Mechanisms

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural analysis of organic compounds like 4-ethylheptane, it provides information on the molecular weight and, through the fragmentation of the molecule, offers clues to its specific structure. mdpi.comnih.gov

Analysis of Stable Carbocation Formation (e.g., Tertiary Carbocation)

In the mass spectrometer, particularly under electron impact ionization, molecules can fragment by breaking bonds. orgchemboulder.com The stability of the resulting positively charged fragments, or carbocations, often dictates the major peaks observed in the mass spectrum. The general order of carbocation stability is tertiary > secondary > primary > methyl. libretexts.org This stability is attributed to effects like hyperconjugation and inductive electron donation from alkyl groups, which help disperse the positive charge. libretexts.org

For this compound, the most favored fragmentation pathway involves the cleavage of a carbon-carbon bond at the branching point (the C4 position) to form the most stable possible carbocation. Cleavage of the bond between the fourth and fifth carbon atoms results in the formation of a tertiary carbocation. brainly.com This fragment is particularly stable and therefore its corresponding peak in the mass spectrum is predicted to be one of the most abundant. brainly.com The resulting tertiary carbocation, [CH3(CH2)2CH(CH2CH3)]+, has a molecular formula of C4H9+ and a corresponding m/z value of 57. brainly.com

Table 1: Relative Stability of Carbocations

| Carbocation Type | Structure Example | Relative Stability |

| Tertiary | (CH₃)₃C⁺ | Most Stable |

| Secondary | (CH₃)₂CH⁺ | More Stable |

| Primary | CH₃CH₂⁺ | Less Stable |

| Methyl | CH₃⁺ | Least Stable |

Electron Impact Ionization Fragmentation Patterns

Electron impact (EI) ionization is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize a sample molecule, forming a molecular radical cation (M•+). wikipedia.orgacdlabs.com This process imparts significant energy, causing the molecular ion to break apart into smaller fragment ions. libretexts.orgyoutube.com For alkanes, fragmentation primarily occurs through the cleavage of the weaker C-C bonds rather than the stronger C-H bonds. docbrown.info

The mass spectrum of this compound (molecular weight 128.25 g/mol ) shows a characteristic pattern. nih.gov The molecular ion peak (M•+) at m/z 128 may be of low intensity or absent, which is common for branched alkanes. libretexts.org The fragmentation pattern is dominated by peaks resulting from the loss of alkyl radicals.

Key fragmentation pathways include:

Formation of m/z 99: Loss of an ethyl radical (•CH2CH3, 29 amu) from the parent ion.

Formation of m/z 85: Loss of a propyl radical (•CH2CH2CH3, 43 amu) from the parent ion.

Formation of m/z 57: This prominent peak corresponds to the stable tertiary carbocation [CH3(CH2)2CH(CH2CH3)]+ formed by cleavage at the branch point, as well as the butyl cation [C4H9]+. brainly.comnih.gov This is often the base peak or a very intense peak.

Formation of m/z 43: This intense peak corresponds to the propyl cation [C3H7]+. docbrown.infonih.gov

Formation of m/z 29: This peak corresponds to the ethyl cation [C2H5]+.

The NIST Mass Spectrometry Data Center reports the most intense peaks for this compound at m/z 43, 57, and 41. nih.gov

Table 2: Major Electron Impact Mass Spectrometry Fragments of this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 128 | Molecular Ion | [C₉H₂₀]⁺ |

| 99 | Loss of •C₂H₅ | [C₇H₁₅]⁺ |

| 85 | Loss of •C₃H₇ | [C₆H₁₃]⁺ |

| 57 | Tertiary Carbocation / Butyl Cation | [C₄H₉]⁺ |

| 43 | Propyl Cation | [C₃H₇]⁺ |

| 29 | Ethyl Cation | [C₂H₅]⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, or MS/MS, is an advanced technique used for unambiguous structure determination. nih.govwikipedia.org It involves multiple stages of mass analysis. In a typical experiment for this compound, the molecular ion (m/z 128) or a significant primary fragment ion (like m/z 99) would be selected in the first mass spectrometer (MS1). wikipedia.org This selected "precursor ion" is then passed into a collision cell where it is fragmented further through collision-induced dissociation. The resulting "product ions" are then analyzed by a second mass spectrometer (MS2). wikipedia.org

This process provides definitive structural information. For example, isolating the m/z 99 ion and observing its fragmentation to ions like m/z 71 (loss of C2H4) and m/z 57 (loss of C3H6) would help confirm the connectivity and structure of that specific fragment, and by extension, the structure of the original molecule. This capability makes MS/MS invaluable for distinguishing between isomers that might produce similar initial fragmentation patterns in a standard single-stage mass spectrum. mdpi.compittcon.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. It works by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR and ¹³C{¹H} NMR for Carbon and Hydrogen Type Analysis

¹H NMR spectroscopy provides information about the different chemical environments of hydrogen atoms in a molecule. libretexts.org For this compound, the spectrum is characterized by signals in the upfield region (typically 0.8-1.5 ppm), which is characteristic of saturated alkanes. youtube.comlibretexts.org The structure of this compound (CCCC(CC)CCC) contains several distinct types of protons, leading to overlapping signals that form a complex multiplet. However, the terminal methyl groups (CH₃) would generally appear as triplets, while the methylene (B1212753) groups (CH₂) would appear as more complex multiplets due to coupling with neighboring protons. The single methine proton (CH) at the C4 position would be the most deshielded among the saturated protons.

¹³C{¹H} NMR spectroscopy provides a count of the unique carbon atoms in a molecule. chemicalbook.com Due to the symmetry of this compound, fewer than nine signals are expected. The carbon atoms are chemically distinct and would produce separate signals. The chemical shifts in ¹³C NMR are also indicative of the carbon type (CH₃, CH₂, CH).

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| CH (C4) | ~39-42 | ~1.2-1.4 | Multiplet |

| CH₂ (ethyl) | ~25-28 | ~1.2-1.3 | Multiplet |

| CH₂ (heptyl chain) | ~30-33 | ~1.2-1.3 | Multiplet |

| CH₃ (ethyl) | ~11-12 | ~0.8-0.9 | Triplet |

| CH₃ (heptyl chain) | ~14-15 | ~0.8-0.9 | Triplet |

| Note: Actual spectra may show significant signal overlap. Data is estimated based on typical alkane values and available spectral data. chemicalbook.com |

Application in Functional Group and Substructure Determination

For a simple alkane like this compound, NMR spectroscopy serves two primary purposes in structural determination. First, the absence of signals in the downfield regions of both ¹H (typically > 2.5 ppm) and ¹³C (typically > 40 ppm, except for the methine) spectra confirms the absence of electronegative atoms (like oxygen or halogens) or unsaturated functional groups (like alkenes, alkynes, or carbonyls). libretexts.orgcopernicus.org

Second, the combination of ¹H and ¹³C NMR data allows for the definitive determination of the carbon skeleton and its branching. The number of distinct signals in the ¹³C NMR spectrum confirms the molecule's symmetry and the number of unique carbon environments. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, definitively confirming the presence of an ethyl group attached to the C4 position of a heptane (B126788) chain.

Gas Chromatography as a Reference and Validation Tool in Complex Mixture Analysis

Gas chromatography (GC) stands as a fundamental analytical technique for the separation and analysis of volatile compounds, making it indispensable for examining complex hydrocarbon mixtures found in petrochemical and environmental samples. phenomenex.commetwarebio.com Its high precision, speed, and ability to resolve intricate mixtures establish it as a crucial tool in quality control and research laboratories. phenomenex.com The reliability of GC analysis hinges on rigorous method validation, a process that ensures the accuracy and reliability of quantitative results. environics.com This validation process involves assessing several key parameters, including specificity, linearity, precision, accuracy, and robustness, to confirm that the analytical method is fit for its intended purpose. environics.comredalyc.orgiiste.orgscielo.org.co

In the analysis of complex mixtures, such as petroleum distillates, the identification of individual components can be challenging due to the large number of isomers with similar properties. researchgate.nettruman.edu The retention index (RI) system is a critical tool used to standardize retention times, converting them into unitless values that are less dependent on experimental conditions like column dimensions, flow rate, and temperature programs. sapub.orgchemrxiv.org The Kovats retention index, for example, compares the retention time of an analyte to those of bracketing n-alkanes, aiding in the tentative identification of unknown compounds by matching experimental RI values with those in extensive databases. nih.govsigmaaldrich.comnist.gov The use of retention indices significantly improves the accuracy of identification, especially when mass spectrometry alone is insufficient to distinguish between isomers. truman.edu

For this compound, its retention index varies depending on the polarity of the stationary phase used in the GC column. This difference in retention behavior on columns of different polarities can be exploited to enhance separation and confirm identification. dtic.mil For instance, using a non-polar and a polar column provides two distinct RI values for a single compound, creating a unique identifier. nih.govdtic.mil For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power, allowing for the separation of thousands of compounds in a single analysis. researchgate.netacs.org

The validation of a GC method ensures its reliability for quantitative analysis. Key validation parameters are outlined below:

| Validation Parameter | Acceptance Criteria | Description |

| Specificity | No interference at the analyte's retention time. | The ability to unequivocally assess the analyte in the presence of other components. ich.org |

| Linearity | Correlation coefficient (r²) ≥ 0.99. | The ability to elicit test results that are directly proportional to the concentration of the analyte. scielo.org.co |

| Precision | Relative Standard Deviation (RSD) < 2-3%. | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. environics.com |

| Accuracy | Recovery typically within 98-102%. | The closeness of the test results obtained by the method to the true value. environics.comich.org |

| Robustness | Consistent performance under minor variations. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org |

This table outlines typical acceptance criteria for GC method validation, ensuring the reliability and accuracy of the analytical data. environics.comscielo.org.coich.org

The Kovats retention index (RI) is a key parameter for the identification of compounds in GC. The RI for this compound has been determined on various stationary phases.

| Compound | Stationary Phase Type | Kovats Retention Index (RI) |

| This compound | Standard Non-Polar | 858.32 dtic.mil |

| This compound | Polar | 853.31 dtic.mil |

This table presents the Kovats retention indices for this compound on different types of GC columns, highlighting the influence of stationary phase polarity on retention. dtic.mil

Vibrational Spectroscopy for Molecular Conformations and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about molecular structure, conformation, and intermolecular interactions. researchgate.netshu.ac.ukcore.ac.uk These techniques probe the vibrational modes of a molecule, which are sensitive to its chemical environment and three-dimensional shape. researchgate.netoptica.org For a flexible molecule like this compound, which is a branched alkane, these methods can reveal the presence of different rotational isomers (conformers) and the nature of forces between adjacent molecules. researchgate.netusp.brresearchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs at frequencies corresponding to its vibrational modes. It is particularly sensitive to polar bonds and hetero-nuclear functional groups. gatewayanalytical.comsurfacesciencewestern.com Raman spectroscopy, conversely, is based on the inelastic scattering of monochromatic light (from a laser) and is highly sensitive to non-polar, homo-nuclear bonds, such as the carbon-carbon (C-C) bonds that form the backbone of alkanes. sapub.orggatewayanalytical.com Together, FTIR and Raman provide complementary information, offering a more complete picture of the molecule's vibrational characteristics. gatewayanalytical.com

The vibrational spectrum of an alkane is characterized by several key regions. C-H stretching vibrations typically appear in the 2840-3000 cm⁻¹ range. spcmc.ac.in C-H bending vibrations (scissoring, rocking, wagging, and twisting) are found between 1150 cm⁻¹ and 1485 cm⁻¹. spcmc.ac.in The C-C stretching vibrations, which are generally weak in FTIR but stronger in Raman, occur in the 800-1200 cm⁻¹ region. spcmc.ac.in The precise frequencies and intensities of these bands can shift depending on the molecule's conformation. For branched alkanes like this compound, specific vibrational modes associated with the branch point can also be observed. spcmc.ac.in

Intermolecular interactions, even the weak van der Waals forces present between alkane molecules in a liquid or solid state, can influence the vibrational spectrum. researchgate.net These interactions can cause shifts in vibrational frequencies and changes in band shapes compared to the gas phase, where molecules are isolated. optica.org For example, studies on n-alkanes have shown that intermolecular interactions in the condensed phase lead to changes in the intensity of Raman signals with temperature. optica.org In systems involving alkanes and other molecules, such as at an alkane/water interface, techniques like vibrational sum-frequency spectroscopy can probe the specific interactions, like hydrogen bonding, occurring at the boundary. acs.orguoregon.edu While this compound itself does not form hydrogen bonds, its interactions in a mixture would be reflected in the vibrational spectra of the components. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity | Description |

| C-H Stretching | 2840 - 3000 | FTIR & Raman | Vibrations of the carbon-hydrogen bonds in methyl (CH₃) and methylene (CH₂) groups. spcmc.ac.in |

| C-H Bending (Scissoring) | ~1465 | FTIR & Raman | In-plane bending of H-C-H angles, primarily in methylene groups. spcmc.ac.in |

| C-H Bending (Symmetric) | 1370 - 1385 | FTIR & Raman | "Umbrella" mode deformation of methyl groups. Branched alkanes can show characteristic doublets. spcmc.ac.in |

| C-C Stretching | 800 - 1200 | Raman | Vibrations of the carbon-carbon single bonds forming the molecular skeleton. Sensitive to conformation. spcmc.ac.in |

| CH₂ Rocking | ~720 | FTIR | In-plane rocking of a sequence of four or more methylene groups. spcmc.ac.in |

This table summarizes the characteristic vibrational modes for alkanes, applicable to the interpretation of FTIR and Raman spectra of this compound. spcmc.ac.in

Computational and Theoretical Modeling of 4 Ethylheptane

Molecular Simulation Methodologies

Molecular simulations offer a powerful lens to examine the dynamic and conformational properties of molecules like 4-ethylheptane. These techniques allow for the investigation of molecular behavior at an atomistic level, providing details that are often inaccessible through experimental means alone.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are two primary computational methods used to study the properties of molecular systems. acs.orgusp.brnih.gov MD simulations track the movement of atoms and molecules over time by solving Newton's equations of motion, offering insights into both equilibrium and non-equilibrium properties. acs.orgaip.org This method is particularly useful for studying the conformational dynamics and transport properties of branched alkanes. acs.orgaip.org For instance, MD simulations have been employed to investigate the liquid-state dynamics of branched alkanes, revealing how branching affects diffusion and intramolecular dynamics. aip.org

MC simulations, on the other hand, use statistical methods to sample different molecular configurations, making them highly effective for calculating static and thermodynamic properties. acs.orgusp.br These simulations are particularly valuable for exploring large conformational spaces and have been widely applied to the study of alkanes. usp.brsklogwiki.org

Configurational Bias Monte Carlo (CBMC) for Flexible Molecules

For flexible molecules like this compound, the Configurational Bias Monte Carlo (CBMC) method is a particularly efficient simulation technique. sklogwiki.orgacs.org Standard MC methods can be inefficient when dealing with the many possible conformations of a flexible molecule. sklogwiki.org CBMC addresses this by generating new molecular conformations in a biased manner, favoring more probable configurations and thereby improving simulation efficiency. sklogwiki.orgacs.org This method has been instrumental in studying the phase equilibria and fluid properties of branched alkanes. acs.orgaip.org

A key challenge in simulating branched molecules with CBMC has been the inefficient and sometimes incorrect generation of bond bending and torsional angles. acs.org To overcome this, a new generalization of the CBMC method has been developed that avoids these issues, allowing for the accurate and efficient simulation of any branched molecular architecture. acs.org This improved method has been validated through simulations of various alkanes, including isomers with four to eight carbons. acs.org

The efficiency of CBMC can be further enhanced by using algorithms that improve the generation of trial orientations and the calculation of the Rosenbluth weight. umn.edu These advancements have been shown to significantly speed up simulations of branched alkanes, making the computational time for a branched molecule closer to that of its linear isomer. umn.edu For example, in simulations of 3-ethylheptane (B96521) and 3,4-dimethylhexane, these improved algorithms resulted in a nearly four-fold increase in calculation speed for a system of 144 molecules. umn.edu

Conformational Sampling Efficiency Analysis

The efficiency of conformational sampling is a critical aspect of molecular simulations, particularly for flexible molecules. usp.brnih.gov In a study utilizing the DICE Monte Carlo code, the conformational sampling efficiency of different alkanes, including this compound, was analyzed by examining their acceptance rates in CBMC simulations. usp.brnih.govresearchgate.net This analysis helps in validating and improving the simulation methodologies for complex molecules. usp.brnih.gov The CBMC method, especially when implemented with a molecular fragments concept, has proven to be a robust method for sampling the conformations of moderately sized molecules in solution, ensuring they follow the Boltzmann thermodynamic equilibrium distribution. usp.brnih.govresearchgate.net

The table below shows the acceptance rates for CBMC moves for different alkanes in the gas phase, providing a measure of the sampling efficiency.

| Alkane | Acceptance Rate (%) |

| n-octane | 30 |

| neopentane | 85 |

| This compound | 25 |

| Data from simulations performed to validate the DICE Monte Carlo code. usp.brnih.gov |

Solute-Solvent System Interactions

The interactions between a solute, such as this compound, and a solvent are fundamental to understanding its behavior in solution. usp.brnih.govnih.gov These interactions, which can include London dispersion forces, dipole-dipole interactions, and hydrogen bonding, govern properties like solubility. pearson.com As a non-polar aliphatic hydrocarbon, this compound is insoluble in polar solvents like water but exhibits good solubility in non-polar organic solvents such as hexane (B92381) and chloroform, following the "like dissolves like" principle. solubilityofthings.compearson.com

Computational methods are essential for studying these solute-solvent systems at a molecular level. usp.brnih.gov The DICE Monte Carlo code, for example, was specifically developed to simulate solute-solvent systems in various phases and at interfaces. usp.brnih.govresearchgate.net These simulations can reveal how the solvent affects the properties of the solute, which is crucial for a wide range of chemical and biological processes. usp.brnih.govnih.gov

Sequential Quantum Mechanics/Molecular Mechanics (S-QM/MM) Approaches

To achieve a high level of accuracy in simulations, especially when studying chemical reactions or electronic properties, a combination of quantum mechanics (QM) and molecular mechanics (MM) is often employed. The Sequential Quantum Mechanics/Molecular Mechanics (S-QM/MM) approach is a powerful hybrid method used for this purpose. usp.brnih.govresearchgate.net In this method, a small, critical part of the system (e.g., the solute) is treated with high-level QM calculations, while the larger, surrounding environment (e.g., the solvent) is described using a less computationally expensive MM force field. acs.orgresearchgate.net

The DICE Monte Carlo code has been extensively used to generate configurations for S-QM/MM methods. usp.brnih.govresearchgate.net This allows for the study of complex solute-solvent systems where the electronic structure of the solute is significantly influenced by the solvent. usp.brnih.gov The S-QM/MM approach has been successfully applied to a variety of systems, demonstrating its versatility and accuracy. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of molecules from first principles. rsc.org These calculations can be used to predict a wide range of molecular properties, including geometries, energies, and reaction pathways. rsc.org For a molecule like this compound, quantum chemistry can offer precise data on its structure and energetics.

While detailed quantum chemical calculation results specifically for this compound are not extensively reported in the provided context, the general applicability of these methods is well-established. For instance, molecular dynamics simulations often rely on force fields that are parameterized using quantum chemical data. aip.orgarxiv.org Furthermore, methods like QM/MM directly incorporate quantum chemical calculations into the simulation framework. acs.orgmit.eduaip.org The development of new synthetic methodologies and the design of catalysts often benefit from the insights provided by quantum chemical calculations. rsc.org

The table below presents some computed properties for this compound, which are typically derived from or can be compared with quantum chemical calculations.

| Property | Value | Source |

| Molecular Weight | 128.25 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C9H20 | PubChem nih.gov |

| CAS Number | 2216-32-2 | PubChem nih.gov |

Electronic Structure Determination (HOMO, LUMO, Energy Gap)

The electronic structure of a molecule is fundamental to understanding its reactivity and kinetic stability. Key components of this structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference between these two energy levels is known as the HOMO-LUMO energy gap, which is a critical parameter for determining molecular stability. researchgate.net

Table 1: Calculated Electronic Properties of Alkanes using Semi-Empirical Methods

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | 7.113 | 4.346 | 2.767 |

| 2,2-Dimethylheptane | 7.328 | 4.347 | 2.981 |

| 2,3-Dimethylheptane | 7.276 | 4.181 | 3.095 |

Source: Data derived from studies on the relationship between topological indices and electronic properties of alkanes. uobaghdad.edu.iq

Semi-Empirical Self-Consistent Molecular Orbital Theory Applications

Semi-empirical methods offer a computationally less intensive alternative to ab initio methods for predicting molecular properties. These methods utilize parameters derived from experimental data to simplify calculations. researchgate.net The PM6 method, a semi-empirical approach, has been used to calculate the electronic properties of a wide range of organic molecules, including normal and branched alkanes like this compound. uobaghdad.edu.iq

Studies have employed semi-empirical self-consistent molecular orbital theory to determine properties such as the heat of formation, and electronic properties like HOMO and LUMO energies for numerous alkanes. uobaghdad.edu.iq For instance, a study examining 60 normal and branched alkanes calculated these properties using the PM6 parameterization. uobaghdad.edu.iq These calculations are valuable for establishing Quantitative Structure-Property Relationships (QSPR), where the calculated electronic properties are correlated with various physicochemical characteristics of the molecules. uobaghdad.edu.iq

Ab Initio and Density Functional Theory (DFT) Approaches for Molecular Systems

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods for studying molecular systems "from first principles," without reliance on empirical parameters. hi.is DFT, in particular, has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost. hi.is It is employed to calculate a variety of molecular properties, including optimized geometries, electronic structures (such as HOMO and LUMO energies), and spectroscopic data. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties or biological activity, respectively. refaad.com These models are instrumental in chemical and pharmaceutical research for predicting the properties of new or untested compounds.

Development and Application of Topological Indices

Topological indices are numerical descriptors that quantify the topology of a molecular structure. publishoa.com They are derived from the graphical representation of a molecule and are used to establish correlations between structure and properties in QSPR studies. naturalspublishing.com Various topological indices, such as the Wiener index, Randić index, and Harary number, have been developed and applied to alkanes. publishoa.comamazonaws.com

Studies have shown strong correlations between these indices and physicochemical properties of alkanes, including boiling point, molar volume, and heat of vaporization. refaad.commtjpamjournal.com For this compound, specific values for numerous topological indices have been calculated and used in the development of QSPR models. publishoa.com These models demonstrate the utility of topological indices in predicting the properties of branched alkanes.

Table 2: Selected Topological Indices for this compound

| Topological Index | Value |

|---|---|

| Molar Volume (mv) at 20°C | 175.68 |

| Molar Refraction (mr) at 20°C | 43.49 |

| Heat of Vaporization (hv) at 25°C | 44.81 |

| Surface Tension (st) at 20°C | 318.3 |

Source: Data from QSPR analysis on graph energies of chemical graphs. publishoa.com

Neural Network and Regression Models for Predictive Analysis

Neural networks (NNs) and various regression models are powerful statistical tools used in QSPR to model complex, non-linear relationships between molecular descriptors and properties. unipd.itnih.gov For alkanes, these models have been successfully applied to predict properties like boiling points. unipd.itnih.gov

The process involves training a neural network or developing a regression model using a dataset of molecules with known properties and their corresponding calculated descriptors. geomar.de For instance, a neural network can be trained on a set of alkanes to learn the relationship between their structural features (represented by topological indices or other descriptors) and their boiling points. unipd.it While specific neural network models exclusively for this compound are not common, it is often included in the datasets used to build more general QSPR models for alkanes. unipd.it Studies have shown that both multiple linear regression and artificial neural networks can be effective in predicting the properties of alkanes, with the choice of model depending on the complexity of the relationship being modeled. nih.govsci-hub.se

Molecular Descriptors for Structure-Property Correlations

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. biochempress.com They are the foundation of QSPR and QSAR modeling. scispace.com These descriptors can be categorized into various types, including topological, geometrical, and electronic descriptors.

For alkanes, topological indices are a particularly important class of molecular descriptors. biochempress.combiointerfaceresearch.com They capture information about the size, shape, and degree of branching in the molecule. naturalspublishing.com By correlating these descriptors with experimentally determined properties, researchers can develop robust QSPR models. refaad.com For example, the boiling point of alkanes has been shown to be strongly correlated with various topological indices. scispace.com The selection of appropriate molecular descriptors is a critical step in building an accurate and predictive QSPR model. biochempress.com

Theoretical Modeling of Chemical Reactivity and Degradation Pathways

Theoretical modeling provides significant insights into the chemical reactivity and potential degradation pathways of this compound, particularly in contexts such as radiolysis and atmospheric chemistry. Computational studies have utilized this molecule as a model for understanding the degradation of more complex systems like branched polyethylene (B3416737).

Research has employed electronic structure calculations to investigate the thermodynamics of reactions involved in the degradation process. osti.gov One study used this compound to model branched polyethylene and applied Density Functional Theory (DFT) at the B3LYP/DZVP2 level to optimize geometries and calculate frequencies. osti.gov Further high-level calculations at the G3(MP2) level were used to predict reaction thermodynamics, providing a detailed view of the degradation mechanism. osti.gov

The initial and most critical steps in the degradation of this compound, as modeled in these studies, are the breaking of its carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds. osti.gov The bond dissociation energies (BDEs) for these ruptures have been calculated to be approximately 375 kJ/mol for C-C bonds and 420 kJ/mol for C-H bonds. osti.gov This indicates that under conditions such as γ-irradiation, random bond scission occurs, initiating a cascade of subsequent reactions. osti.gov

Following the initial bond ruptures, the resulting radical species can participate in a variety of reactions. In the presence of oxygen, peroxide radicals are formed. osti.gov These peroxide radicals can then decompose in a highly exothermic process to form a carbonyl group, with the concurrent loss of a hydroxyl (OH) radical. osti.gov This generated OH radical is highly reactive and can abstract hydrogen atoms from other this compound molecules, propagating the degradation chain by creating more macroradicals. osti.gov Furthermore, hydroperoxides formed during secondary reactions can also decompose, generating additional OH and oxy radicals, further fueling the degradation process. osti.gov

The table below summarizes the calculated bond dissociation energies for the initial bond ruptures in the this compound molecule, which serves as a model for branched polyethylene.

| Bond Type | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-H Bond | ~420 |

| C-C Bond | ~375 |

| Reaction Description | Key Products | Thermodynamic Profile |

|---|---|---|

| Decomposition of Peroxide Radical | Carbonyl Group, OH Radical | Highly Exothermic |

| Decomposition of Hydroperoxide | OH Radical, Oxy Radical | N/A |

| H-atom abstraction by OH Radical | Macroradical, Water | Modest Barriers |

While detailed atmospheric degradation studies specifically targeting this compound are not extensively documented in the search results, the primary atmospheric removal process for alkanes is known to be their reaction with hydroxyl (OH) radicals. nih.govnih.gov The reactivity of branched alkanes like this compound is generally higher than that of their straight-chain counterparts due to the presence of tertiary C-H bonds, which are weaker and more susceptible to hydrogen abstraction.

Environmental Science and Biodegradation Research of 4 Ethylheptane

Biodegradation Pathways and Microbial Metabolism

The breakdown of hydrocarbons like 4-ethylheptane in the environment is primarily driven by microorganisms. nih.gov This process, known as biodegradation, involves the enzymatic activities of bacteria and fungi that utilize these compounds as a source of carbon and energy. nih.govdergipark.org.tr The rate and extent of biodegradation are influenced by various factors, including the chemical structure of the hydrocarbon and the presence of suitable microbial populations and environmental conditions. nih.govdergipark.org.tr

Enzymatic Mechanisms of Polyethylene (B3416737) and Hydrocarbon Breakdown

The microbial degradation of alkanes is initiated by enzymes called oxygenases, which introduce oxygen atoms into the hydrocarbon molecule, making it more reactive and water-soluble. mdpi.com This initial oxidative attack is a key enzymatic step. nih.gov For aerobic degradation, there are two main types of oxygenases: monooxygenases and dioxygenases. mdpi.com

The most common pathway for n-alkane degradation is terminal oxidation, where a methyl group at the end of the chain is oxidized. nih.gov This process is often catalyzed by alkane hydroxylases, such as alkane monooxygenase. emerald.comd-nb.info The resulting primary alcohol is then further oxidized to an aldehyde and a fatty acid, which can then enter the central metabolic pathways of the microorganism, like the tricarboxylic acid (TCA) cycle. nih.govdergipark.org.tr

In the context of polyethylene, which consists of very long alkane chains, microorganisms secrete enzymes that depolymerize the polymer into smaller fragments that can be assimilated by the cells. jmb.or.kr Enzymes such as alkane hydroxylase and alkane monooxygenase are implicated in this process. jmb.or.krnih.gov The breakdown of these long-chain alkanes can also proceed via sub-terminal oxidation. d-nb.info

Bioavailability and Toxicological Considerations in Aquatic Systems

The environmental impact of hydrocarbons like this compound is significantly influenced by their bioavailability, which is their availability to be taken up by living organisms. As a non-polar hydrocarbon, this compound has very low solubility in water. solubilityofthings.comontosight.ai This low water solubility can limit its bioavailability to some extent, but it also means it can persist and accumulate in soil and aquatic sediments.

In aquatic ecosystems, hydrocarbons can pose a threat to organisms. ontosight.ai The toxicity of alkanes can vary depending on their molecular structure. While specific toxicological data for this compound is limited, related alkanes are known to have effects on aquatic life. The release of such compounds into the environment is a concern, particularly in aquatic systems, due to their potential to form harmful degradation byproducts. ontosight.ai The continuous introduction of chemical pollutants into aquatic environments can lead to toxic effects on organisms, even at low concentrations. nih.gov

Factors that influence the bioavailability and potential toxicity of chemicals in aquatic environments include pH, dissolved organic carbon, and the concentration of other ions. nih.gov

Table 1: Factors Influencing Bioavailability in Aquatic Systems

| Factor | Influence on Bioavailability |

|---|---|

| pH | Affects the speciation and solubility of chemicals. nih.gov |

| Dissolved Organic Carbon (DOC) | Can bind with organic pollutants, affecting their availability. nih.gov |

| Water Solubility | Low solubility can lead to accumulation in sediment. ontosight.ai |

| Molecular Structure | Branching and chain length can influence uptake and toxicity. |

Atmospheric Chemistry and Environmental Fate

The release of hydrocarbons into the atmosphere, primarily from combustion processes, has significant environmental implications. solubilityofthings.com this compound, as a component of fuels, can contribute to air pollution and the formation of secondary pollutants. solubilityofthings.comontosight.ai

Formation of Greenhouse Gases and Air Pollutants from Combustion Byproducts

The combustion of alkanes like this compound in the presence of oxygen produces carbon dioxide (CO2) and water. libretexts.org Carbon dioxide is a major greenhouse gas, contributing to climate change. Incomplete combustion can also lead to the formation of other air pollutants, including carbon monoxide and various volatile organic compounds (VOCs). tcichemicals.com These VOCs can then participate in atmospheric chemical reactions that produce ground-level ozone and particulate matter, which are key components of smog.

Reaction Mechanisms with Atmospheric Radicals (e.g., OH Radicals)

In the atmosphere, the primary degradation pathway for alkanes is through reaction with hydroxyl radicals (OH). ucr.edu The OH radical is a highly reactive species that initiates the oxidation of most VOCs in the troposphere. The reaction of OH radicals with an alkane proceeds via the abstraction of a hydrogen atom, which forms a water molecule and an alkyl radical. copernicus.org

The resulting alkyl radical rapidly reacts with molecular oxygen (O2) to form an alkyl peroxy radical (RO2). copernicus.org These peroxy radicals can then undergo further reactions, contributing to the formation of ozone and other secondary air pollutants, depending on the levels of nitrogen oxides (NOx) in the atmosphere. ucr.edu The specific rate of reaction with OH radicals is a key parameter in determining the atmospheric lifetime of a VOC. ucr.edu

Table 2: Atmospheric Reaction of this compound

| Reactant | Product(s) | Significance |

|---|---|---|

| OH Radical | Alkyl Radical + H₂O | Initiates atmospheric degradation. copernicus.org |

| Alkyl Radical + O₂ | Alkyl Peroxy Radical (RO₂) | Key intermediate in atmospheric oxidation. copernicus.org |

Environmental Persistence and Transport Modeling

The environmental fate of a chemical compound, such as this compound, is governed by its intrinsic physical and chemical properties and the characteristics of the receiving environment. Understanding its persistence and transport is crucial for assessing its potential environmental impact. Like many hydrocarbons, this compound is considered a potential environmental pollutant, particularly in aquatic ecosystems, due to its low solubility in water. ontosight.ainist.gov Modeling its behavior helps predict its distribution and longevity in various environmental compartments.

Research Findings on Persistence

Persistence is a measure of the time a chemical remains in a particular environment before being broken down by chemical or biological processes. It is often expressed as a half-life (t½), the time it takes for 50% of the initial amount of the substance to disappear. For many industrial chemicals like this compound, experimental data on environmental half-lives are scarce, and computational models are often used to estimate these values.

The persistence of a substance can vary significantly between different environmental media such as air, water, and soil due to varying conditions like temperature, sunlight, and microbial activity. nih.gov

Atmospheric Fate: In the atmosphere, the primary degradation process for alkanes like this compound is reaction with photochemically produced hydroxyl (•OH) radicals. The rate of this reaction determines the atmospheric half-life. For branched alkanes, this half-life is typically in the order of days.

Aquatic Fate: In water, persistence is influenced by processes such as volatilization, adsorption to sediment, and biodegradation. Due to its high volatility and low water solubility, volatilization is a significant removal mechanism for this compound from water. solubilityofthings.com Biodegradation is also expected to occur, although the rate can be highly variable.

Transport Modeling and Key Physicochemical Properties

Environmental transport models use a compound's physical and chemical properties to predict its movement and partitioning between air, water, soil, and biota. researchgate.netup.pt For this compound, key properties include its water solubility, vapor pressure, octanol-water partition coefficient (Kₒw), and Henry's Law constant.

Being an aliphatic hydrocarbon, this compound is non-polar, making it practically insoluble in water but highly soluble in non-polar organic solvents. solubilityofthings.com This low water solubility, combined with a high vapor pressure, indicates a strong tendency to partition from water and soil into the atmosphere.

The octanol-water partition coefficient (Log Kₒw) is a crucial parameter for assessing a substance's hydrophobicity and potential for bioaccumulation. A high Log Kₒw suggests a greater affinity for fatty tissues in organisms and organic matter in soil and sediment.

The Henry's Law constant quantifies the partitioning of a chemical between air and water at equilibrium. A high value indicates a greater tendency to move from the aqueous phase to the gas phase.

Table 1: Physicochemical Properties of this compound Relevant to Environmental Transport This table contains experimentally determined and estimated values from various chemical databases.

| Property | Value | Implication for Environmental Transport |

|---|---|---|

| Molecular Formula | C₉H₂₀ | - |

| Molecular Weight | 128.26 g/mol | Influences diffusion and transport rates. |

| Boiling Point | 141.0 - 141.2 °C | Indicates moderate volatility. |

| Water Solubility | 2.422 x 10⁻⁴ g/L (Estimated) | Very low solubility limits its concentration in the aqueous phase and promotes partitioning to other media. |

| Vapor Pressure | 11.5 mmHg at 25 °C (Estimated) | High volatility suggests significant partitioning into the atmosphere from soil and water surfaces. |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.8 (Estimated) | High hydrophobicity indicates strong adsorption to soil organic carbon and sediment, and a high potential for bioconcentration. nih.gov |

| Henry's Law Constant | 1.9 x 10⁻⁴ atm·m³/mol (Calculated) | Indicates a high tendency to volatilize from water to air. |

Soil Mobility and Adsorption

The mobility of this compound in soil is largely determined by its adsorption to soil particles, particularly the organic carbon fraction. chemsafetypro.comecetoc.org The soil organic carbon-water (B12546825) partitioning coefficient (Kₒc) is used to predict this behavior. A high Kₒc value indicates that the chemical will be strongly adsorbed to soil and thus have low mobility, reducing the likelihood of it leaching into groundwater. chemsafetypro.com The Kₒc for non-polar organic compounds like this compound can be estimated from its Kₒw value.

Based on its estimated high Log Kₒw, this compound is expected to have a high Kₒc value, suggesting it will be strongly adsorbed by soil and sediment organic matter. According to classification schemes, this would categorize its mobility in soil as low to immobile. chemsafetypro.com While this reduces the risk of groundwater contamination via leaching, it increases its persistence in the soil and potential exposure to soil-dwelling organisms.

Bioconcentration Potential

The Bioconcentration Factor (BCF) is an indicator of a substance's tendency to accumulate in living organisms from the surrounding water. chemsafetypro.com It is a critical parameter in assessing environmental risk. For hydrophobic substances, BCF can be estimated from the Log Kₒw. Regulatory frameworks use BCF values to classify substances as bioaccumulative (B) or very bioaccumulative (vB). ufz.de Given the high estimated Log Kₒw of this compound, it is predicted to have a BCF that could meet the criteria for being considered bioaccumulative.

Table 2: Estimated Environmental Fate Parameters for this compound Values are estimated using standard environmental fate models (e.g., EPI Suite™) as specific experimental data are limited.

| Parameter | Environmental Compartment | Estimated Value | Interpretation |

|---|---|---|---|

| Half-Life | Air | 2.1 days | Degrades moderately quickly in the atmosphere via reaction with hydroxyl radicals. |

| Water | 150 - 365 days (Biodegradation) | Considered persistent to very persistent in water without considering volatilization. | |

| Soil | 150 - 365 days (Biodegradation) | Considered persistent to very persistent in soil. | |

| Soil Adsorption Coefficient (Log Kₒc) | Soil / Sediment | 3.9 - 4.5 | Strong adsorption to organic matter, leading to low mobility in soil. |

| Bioconcentration Factor (BCF) | Aquatic Biota | 500 - 2500 L/kg | High potential to accumulate in aquatic organisms. Meets criteria for "Bioaccumulative" under some regulations. chemsafetypro.com |

Advanced Applications and Research in Fuel Technology of 4 Ethylheptane

Role as a High-Octane Fuel Component

4-Ethylheptane's significance in fuel technology is primarily linked to its function as a component that enhances the octane (B31449) rating of gasoline. ontosight.aisolubilityofthings.com The octane number is a critical measure of a fuel's ability to resist autoignition, or "knocking," in a spark-ignition engine. enggcyclopedia.com Fuels with higher octane ratings can withstand greater compression before igniting, which allows for the design of more powerful and efficient engines. unacademy.com

The octane rating of a hydrocarbon is profoundly influenced by its molecular structure. A well-established principle in fuel science is that branched-chain alkanes exhibit higher octane numbers than their straight-chain counterparts. unacademy.comresearchgate.net This is because the branched structure is more resistant to the pre-combustion reactions that lead to knocking. unacademy.com

To illustrate the effect of branching on octane rating, the table below presents the RON and MON for various heptane (B126788) and octane isomers. This data demonstrates the general trend of increased octane numbers with increased branching.

| Compound Name | Research Octane Number (RON) | Motor Octane Number (MON) |

| n-Heptane | 0 | 0 |

| 2-Methylheptane | 21.7 | 23.8 |

| 3-Ethylheptane (B96521) | 33.5 | 52.4 |

| 2,2,4-Trimethylpentane (Iso-octane) | 100 | 100 |

| Data sourced from a 2015 study on octane ratings of gasoline and octane booster additives. researchgate.net |

Impact of Molecular Branching on Octane Ratings

Co-Optimization of Fuels and Engines Initiative

The U.S. Department of Energy's Co-Optimization of Fuels & Engines (Co-Optima) initiative is a significant research endeavor aimed at the simultaneous development of advanced engines and the fuels that enable their high-efficiency, low-emission operation. nrel.govenergy.gov This initiative recognizes that the fuel and engine are an integrated system and that co-optimizing them can lead to substantial improvements in vehicle performance and fuel economy. eesi.org

A core principle of the Co-Optima initiative is to establish clear relationships between a fuel's molecular structure, its resulting chemical and physical properties, and its ultimate performance in an engine. nrel.gov The research focuses on identifying key fuel properties that have the greatest impact on engine efficiency and emissions, such as octane sensitivity (the difference between RON and MON), heat of vaporization, and flame speed. energy.gov By understanding how the structure of individual molecules like this compound contributes to these bulk fuel properties, researchers can design novel fuel blends tailored for advanced combustion modes. energy.gov

To facilitate this research across multiple national laboratories, the Co-Optima initiative has developed a set of Core Research Gasolines. nrel.gov These are well-characterized fuels with specific properties designed to test various aspects of engine performance. Notably, this compound is a documented component of these research gasolines, highlighting its relevance in the study of advanced fuel formulations. nrel.gov Its inclusion allows researchers to systematically investigate the impact of branched alkanes on the performance of next-generation engines.

The table below shows the weight percent (wt%) of this compound in three of the Co-Optima Core Research Gasolines, which are based on different hydrocarbon chemistries.

| Co-Optima Core Gasoline | This compound (wt%) |

| High Aromatic | 0.100 |

| High Alkylate | 0.104 |

| High Olefinic | 0.057 |

| Data sourced from the "Properties of Co-Optima Core Research Gasolines" report. nrel.gov |

Integration of Molecular Structure, Fuel Properties, and Engine Performance

Petroleum Refining and Hydrocarbon Processing Research

The production of high-octane fuel components like this compound is a key focus of petroleum refining and hydrocarbon processing research. The primary goal is to convert low-octane, straight-chain alkanes found abundantly in crude oil into more valuable, highly branched isomers. d-nb.info